N-((4-(2,5-dimethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide
CAS No.: 309969-61-7
VCID: VC7364240
Molecular Formula: C30H31N5O5S
Molecular Weight: 573.67
* For research use only. Not for human or veterinary use.

Description |
N-((4-(2,5-dimethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide is a complex organic compound primarily utilized in scientific research, particularly in the fields of medicinal chemistry and pharmacology. This compound features a triazole ring, which is significant for its biological activity, and is often explored for its potential therapeutic effects. Key Features:
Synthesis:The synthesis of N-((4-(2,5-dimethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide involves multi-step organic reactions. A common synthetic route includes the use of coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of amide bonds. Mechanism of Action and Biological ActivityThe mechanism of action for this compound is primarily attributed to its interaction with biological targets such as enzymes or receptors involved in cellular signaling pathways. Compounds with triazole rings often exhibit significant biological activities due to their ability to form hydrogen bonds and coordinate with metal ions in active sites of enzymes, which may contribute to potential therapeutic effects. Potential Applications:
Analytical TechniquesRelevant analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) provide further insights into its structural characteristics and purity. Data Table: Analytical Techniques
|
||||||||
---|---|---|---|---|---|---|---|---|---|
CAS No. | 309969-61-7 | ||||||||
Product Name | N-((4-(2,5-dimethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide | ||||||||
Molecular Formula | C30H31N5O5S | ||||||||
Molecular Weight | 573.67 | ||||||||
IUPAC Name | N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-(4-methoxyphenyl)acetamide | ||||||||
Standard InChI | InChI=1S/C30H31N5O5S/c1-38-22-10-8-20(9-11-22)16-28(36)31-18-27-32-33-30(35(27)25-17-23(39-2)12-13-26(25)40-3)41-19-29(37)34-15-14-21-6-4-5-7-24(21)34/h4-13,17H,14-16,18-19H2,1-3H3,(H,31,36) | ||||||||
Standard InChIKey | BLSNQMCPJKMOMX-UHFFFAOYSA-N | ||||||||
SMILES | COC1=CC=C(C=C1)CC(=O)NCC2=NN=C(N2C3=C(C=CC(=C3)OC)OC)SCC(=O)N4CCC5=CC=CC=C54 | ||||||||
Solubility | not available | ||||||||
PubChem Compound | 4146030 | ||||||||
Last Modified | Aug 19 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume